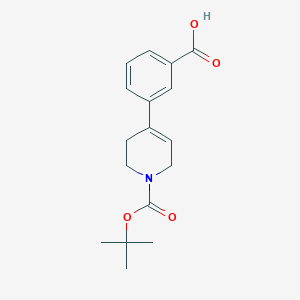

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

Description

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is a synthetic intermediate widely used in medicinal chemistry for the development of bioactive molecules. Its structure comprises three key components:

- Benzoic acid moiety: Provides a carboxylic acid functional group, enhancing solubility and enabling hydrogen-bonding interactions with biological targets.

- 1,2,3,6-Tetrahydropyridine ring: A partially unsaturated six-membered nitrogen-containing heterocycle, which can participate in π-π stacking and cation-π interactions.

- Tert-butoxycarbonyl (Boc) protecting group: A common protecting group for amines, improving stability during synthetic workflows and modulating pharmacokinetic properties .

This compound is structurally tailored for applications in serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) and multi-target-directed ligands (MTDLs), where the Boc group ensures selective reactivity during stepwise synthesis .

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJLCWQNDBSWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Starting material : 4-Aminotetrahydropyridine or its ketone derivative (e.g., N-Boc-4-piperidone).

-

Boc reagent : Di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane.

Mechanism :

The Boc group reacts with the secondary amine of THP via nucleophilic acyl substitution. The reaction is typically quenched with aqueous sodium bicarbonate, followed by extraction and drying.

Coupling of Boc-Protected Tetrahydropyridine with Benzoic Acid Precursor

The 3-substituted benzoic acid moiety is introduced through cross-coupling or lithiation-carboxylation strategies.

Steps:

-

Bromination : Boc-protected THP is brominated at the 4-position using N-bromosuccinimide (NBS) or HBr/AcOH.

-

Lithiation :

-

Carboxylation :

Data Table 1 : Lithiation-Carboxylation Conditions

Steps:

-

Boronic ester synthesis :

-

Coupling :

-

Deprotection :

-

Ester hydrolysis with NaOH/MeOH to yield benzoic acid.

-

Data Table 2 : Suzuki Coupling Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Temperature | 80–100°C | |

| Reaction time | 12–24 hours | |

| Yield (after hydrolysis) | 45–50% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Regioselectivity Challenges

-

Meta-substitution : Achieving 3-substitution on the benzoic acid requires directed ortho-metalation (DoM) or carefully designed boronic esters.

-

Side reactions : Over-lithiation or protodeboronation may occur, necessitating strict temperature control.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes or receptors, while the tetrahydropyridine ring may influence the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protective group, enhancing the compound’s stability and reactivity in various reactions.

Comparison with Similar Compounds

Key Observations:

Replacement with oxane () eliminates nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability.

Functional Groups: The benzoic acid group in the target compound increases hydrophilicity (logP ~1.5–2.5*) relative to phenyl () or pyrrolidine () derivatives, favoring aqueous solubility. Chiral centers in ’s piperidine derivative may confer stereoselective binding, a feature absent in the non-chiral target compound .

Biological Implications :

- highlights that bioisosteric replacements (e.g., indole → pyrrolo[2,3-b]pyridine) modulate SNDRI activity. The target’s benzoic acid may enhance target engagement via electrostatic interactions compared to neutral heterocycles .

Research Findings

- SNDRI Activity: Derivatives with tetrahydropyridine cores (e.g., ’s indole analogs) show nanomolar affinity for serotonin transporters (SERT), suggesting the target compound’s benzoic acid could further optimize selectivity .

- Metabolic Stability : Boc-protected compounds generally exhibit prolonged half-lives compared to unprotected amines, though the oxane variant () may resist oxidative metabolism better than aromatic systems .

Biological Activity

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid, also known by its CAS number 286961-14-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by the presence of a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected tetrahydropyridine. Its molecular formula is with a molecular weight of 309.21 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.

Biological Activity Overview

Research indicates that compounds similar to 3-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid exhibit various biological activities including:

- Antioxidant Activity : Compounds in this category have been shown to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

- Proteasome and Autophagy Modulation : Certain studies suggest that derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for cellular homeostasis and protein degradation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on benzoic acid derivatives demonstrated significant activation of cathepsins B and L in human fibroblasts when treated with certain compounds at concentrations as low as 5 μM . Among these, compounds structurally similar to 3-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid showed promising results in enhancing proteasome activity.

- In another investigation focusing on the antioxidant properties of benzoic acid derivatives, it was found that these compounds effectively reduced oxidative stress markers in vitro . This suggests potential applications in age-related diseases where oxidative damage is prevalent.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What statistical approaches validate the reproducibility of synthesis protocols?

- Methodological Answer : Inter-laboratory reproducibility is assessed using ANOVA to compare yields/purity across batches. Outliers are investigated via root-cause analysis (e.g., trace metal contamination in catalysts) .

Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 305.37 g/mol | |

| Melting Point | DSC | 123–124°C | |

| Solubility (DMSO) | UV-Vis Spectroscopy | >50 mg/mL | |

| Purity | HPLC (C18 column) | ≥97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.